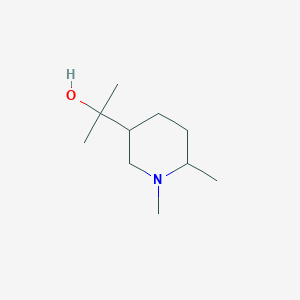![molecular formula C12H22Cl3N3O B1435898 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride CAS No. 2097936-19-9](/img/structure/B1435898.png)
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride
Overview
Description
“1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride” is a chemical compound with the CAS Number: 2097936-19-9. It has a molecular weight of 330.68 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-((6-methoxypyridin-3-yl)methyl)piperidin-4-amine trihydrochloride . The InChI Code for this compound is 1S/C12H19N3O.3ClH/c1-16-12-3-2-10(8-14-12)9-15-6-4-11(13)5-7-15;;;/h2-3,8,11H,4-7,9,13H2,1H3;3*1H .Scientific Research Applications
Pharmacology
In pharmacology, this compound is valued for its role as a piperidine derivative , which is a core structure in many pharmaceuticals . Piperidine derivatives are known for their biological activity and are present in various classes of drugs, including those targeting the central nervous system, cardiovascular diseases, and as antihistamines. The compound’s structural features may be exploited to develop new medications with improved efficacy and reduced side effects.
Biochemistry
Biochemically, the compound can be used to study enzyme-substrate interactions due to its structural complexity . It could serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action of enzymes, particularly those involved in neurotransmitter synthesis and degradation.
Medicinal Chemistry
In medicinal chemistry, the compound’s piperidine core is essential for creating molecules with potential therapeutic effects . It can be used to synthesize novel compounds that may interact with various biological targets, such as receptors and ion channels, which are crucial in treating diseases.
Organic Synthesis
The compound is useful in organic synthesis, where it can be used as a building block for the construction of more complex molecules . Its reactivity allows for various chemical transformations, making it a versatile reagent for creating a wide range of piperidine-based compounds.
Chemical Engineering
From a chemical engineering perspective, this compound could be involved in the optimization of synthetic pathways . Its stability and reactivity make it suitable for large-scale production, and its synthesis could be optimized for cost-effectiveness and efficiency in industrial settings.
Materials Science
Lastly, in materials science, the compound could be investigated for its potential use in novel material development . Its molecular structure might contribute to the properties of materials, such as polymers, where the incorporation of piperidine derivatives could enhance durability, flexibility, or conductivity.
properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.3ClH/c1-16-12-3-2-10(8-14-12)9-15-6-4-11(13)5-7-15;;;/h2-3,8,11H,4-7,9,13H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSMOXPLKIQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCC(CC2)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole](/img/structure/B1435816.png)

![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)

![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435825.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1435826.png)







